molecular formula C16H20N2O2S2 B2535258 1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2319832-23-8

1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2535258
CAS No.: 2319832-23-8
M. Wt: 336.47
InChI Key: NRYVMIPTEPYIFU-UHFFFAOYSA-N
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Description

1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.47. The purity is usually 95%.
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Biological Activity

1-(Thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, a compound featuring a unique urea moiety and thiophene rings, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction between thiophenes and urea derivatives. The synthetic pathway can be summarized as follows:

  • Formation of Thiourea Derivative : Reaction of thiophenes with isocyanates.
  • Cyclization : Subsequent cyclization to form the tetrahydropyran ring.
  • Final Product Isolation : Purification through recrystallization or chromatography.

Anticancer Activity

The compound has shown promising anticancer activity in various studies:

  • Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancers. IC50 values ranged from 15 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide .
Cell LineIC50 (µM)Reference
MCF725
PC320
A54918

Antimicrobial Activity

The compound exhibited broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : Minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria. The compound showed superior activity against Staphylococcus aureus and Escherichia coli, with MIC values around 40 µg/mL, comparable to traditional antibiotics .
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus40
Escherichia coli50
Pseudomonas aeruginosa45

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting a potential mechanism for reducing inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The urea moiety can interact with enzymes involved in cancer proliferation and bacterial metabolism.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The thiophene rings may contribute to free radical scavenging, further enhancing its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Anticancer Efficacy : A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of E. coli resistant to common antibiotics were tested against this compound, demonstrating significant inhibition and suggesting a possible role in overcoming antibiotic resistance .

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-15(17-10-14-2-1-8-22-14)18-12-16(4-6-20-7-5-16)13-3-9-21-11-13/h1-3,8-9,11H,4-7,10,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYVMIPTEPYIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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